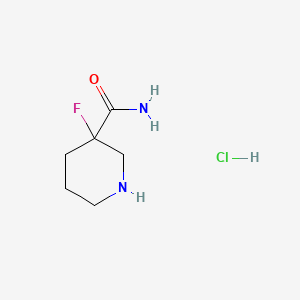![molecular formula C9H13NO3 B13459406 Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13459406.png)
Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of both an oxo group and a carboxylate ester makes it a versatile molecule for synthetic and medicinal chemistry applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by esterification. For instance, the cyclization of 6-methyl-2-oxo-1-azaspiro[3.3]heptane can be achieved using chloroform and triethylamine, followed by the addition of mesyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form more complex derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The oxo and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-methyl-2-azaspiro[3.3]heptane-3-carboxylate: This compound shares a similar spirocyclic structure but differs in the position of the oxo group.
2-Oxa-6-azaspiro[3.3]heptane: This compound has an oxygen atom in the spiro ring, making it a structural analogue with different chemical properties.
Uniqueness
Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct reactivity and biological activity. Its versatility in synthetic applications and potential in drug discovery make it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C9H13NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-8(7(12)13-2)4-9(5-8)3-6(11)10-9/h3-5H2,1-2H3,(H,10,11) |
Clé InChI |
OVBQAMJYUCLDMF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(C1)CC(=O)N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459328.png)



amino}methyl)-6-methylphenol](/img/structure/B13459352.png)
![(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13459362.png)


![Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13459383.png)
![tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B13459390.png)
![Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B13459392.png)
![benzyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13459398.png)
